
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para position and a dimethylcarbamoyl group at the meta position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and drug development. Its molecular formula is C₉H₁₀BFNO₃ (calculated molecular weight: 209.0 g/mol), though exact data may vary depending on synthetic byproducts or anhydride content, as seen in structurally similar compounds .
Preparation Methods
Research Findings and Data Summary
The preparation of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid has been optimized in various studies focusing on yield, purity, and functional group compatibility. The following table summarizes key parameters and outcomes from typical synthetic routes:
Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Pd-catalyzed borylation of aryl halide | Pd catalyst, bis(pinacolato)diboron, base, solvent | 70–85 | ≥98 | High regioselectivity, compatible with fluorine and carbamoyl groups |
Directed lithiation + boron electrophile | n-BuLi, B(OMe)3 or B(OiPr)3, low temperature | 60–80 | ≥95 | Requires low temperature, careful control of lithiation site |
Organolithium/Grignard addition to trialkoxyboranes | ArLi or ArMgX, B(OMe)3 or B(On-Bu)3, hydrolysis | 50–75 | ≥90 | Sensitive to moisture; side reactions possible; purification via aminoborinate formation |
Practical Considerations
- Moisture Sensitivity: Boronic acid synthesis involving organometallic reagents requires rigorously anhydrous conditions to prevent hydrolysis and side reactions.
- Functional Group Compatibility: The dimethylcarbamoyl group is stable under lithiation and catalytic borylation conditions but may be sensitive to strong acids or bases.
- Purification: Silica gel chromatography can degrade borinic acids; forming stable complexes with amino alcohols is a preferred purification method.
- Storage: The boronic acid is stable at ambient temperature when stored properly, but borinic acid intermediates require stabilization.
Chemical Reactions Analysis
Types of Reactions: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols or esterification to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols or diols in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide).
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronate Esters: Formed via esterification.
Scientific Research Applications
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is utilized in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form organopalladium intermediates, which then undergo transmetalation and reductive elimination to form the desired products. The dimethylcarbamoyl and fluorine substituents can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Physical Properties
Table 1: Key Structural and Physical Properties of Analogous Boronic Acids
Key Observations:
- Carbamoyl vs. Alkyl/Aryl Substituents: The dimethylcarbamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to alkyl (e.g., methyl) or alkoxy (e.g., difluoromethoxy) substituents. This enhances solubility in polar solvents but may reduce membrane permeability .
- Fluorine Position: The para-fluorine atom is conserved in many analogs (e.g., ’s benzofuran derivatives), contributing to electron-withdrawing effects that stabilize the boronic acid moiety and improve cross-coupling efficiency .
Biological Activity
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid, with the CAS number 874219-27-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylcarbamoyl group and a fluorophenyl moiety, which may influence its interaction with biological targets.
- Molecular Formula : C₉H₁₁BFNO₃
- Molecular Weight : 202.00 g/mol
- Structure : The compound features a boron atom bonded to a phenyl ring substituted with a dimethylcarbamoyl group and a fluorine atom.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, influencing enzyme activity and cellular signaling pathways. This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Research has shown that boronic acids can exhibit anticancer properties. In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The compound demonstrated significant inhibition of cell proliferation at varying concentrations, suggesting potential as a chemotherapeutic agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0.5 | 85 |
1 | 70 |
2 | 50 |
5 | 30 |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of phosphodiesterase (PDE) inhibition. PDE4 inhibitors are of interest for their anti-inflammatory properties. Studies indicate that this compound effectively inhibits PDE4 activity, leading to reduced production of pro-inflammatory cytokines.
Neuroprotective Effects
In a study examining neuroprotective effects, this compound was tested in models of neurodegenerative diseases. The results indicated that the compound could reduce amyloid-beta aggregation and neuroinflammation in C. elegans models expressing human amyloid precursor protein. This suggests its potential utility in treating Alzheimer's disease.
Antimicrobial Properties
Another area of investigation involves the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, indicating potential applications in developing new antibiotics.
Q & A
Q. Basic: What are the recommended synthetic routes for (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple boronic acids with halogenated aromatic precursors. For example:
- Step 1: Prepare the boronic acid precursor via protodeboronation of alkyl boronic esters under acidic conditions .
- Step 2: Couple the boronic acid with a halogenated aromatic substrate (e.g., brominated or iodinated intermediates) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Reaction times and temperatures may require optimization to account for steric and electronic effects of the dimethylcarbamoyl and fluorine substituents .
- Key Consideration: Monitor reaction progress via TLC or LC-MS to avoid over-deboronation, a common side reaction in electron-deficient boronic acids .
Q. Basic: How is this compound characterized spectroscopically?
Methodological Answer:
A combination of techniques is used:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern. The fluorine atom induces deshielding in adjacent protons, while the dimethylcarbamoyl group shows distinct carbonyl (C=O) signals at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies molecular weight (exact mass: ~223.08 g/mol) and isotopic patterns .
- FT-IR: B-O stretching (~1340 cm⁻¹) and carbonyl stretching (~1680 cm⁻¹) confirm functional groups .
Q. Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine and dimethylcarbamoyl groups reduce electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura reactions. However, optimized conditions can mitigate this:
- Catalyst Selection: Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance reactivity with electron-deficient boronic acids .
- Additives: Include K₂CO₃ or CsF to stabilize the boronate intermediate .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient boronic acids .
Substituent | Effect on Reactivity | Optimal Catalyst |
---|---|---|
4-Fluorophenyl | Reduced electron density | Pd(OAc)₂/SPhos |
3-Dimethylcarbamoyl | Steric hindrance | PdCl₂(dppf) |
Q. Advanced: What computational methods predict its structural and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Geometry Optimization: Predict bond lengths and angles, particularly B-O (1.36–1.38 Å) and C-F (1.34 Å) .
- Spectral Simulation: IR and NMR spectra computed using SPARTAN’14 or Gaussian software align with experimental data .
- Reactivity Insights: Frontier molecular orbital (FMO) analysis reveals HOMO localization on the boronic acid group, guiding electrophilic substitution pathways .
Q. Advanced: How does protodeboronation impact synthetic yields, and how is it minimized?
Methodological Answer:
Protodeboronation (B-O bond cleavage under acidic/basic conditions) is a key challenge. Mitigation strategies include:
- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) during reactions .
- Low-Temperature Storage: Store the compound at 0–6°C to slow decomposition .
- Additives: Use pinacol or glycol esters to stabilize the boronic acid during synthesis .
Q. Advanced: What are its applications in medicinal chemistry?
Methodological Answer:
The compound serves as a building block in drug discovery:
- Targeted Kinase Inhibitors: The fluorine atom enhances metabolic stability, while the dimethylcarbamoyl group modulates solubility for blood-brain barrier penetration .
- Prodrug Design: Boronic acids are leveraged in protease inhibitors (e.g., hepatitis C virus NS3/4A inhibitors), though pharmacokinetic optimization (e.g., reducing renal clearance) is often required .
Q. Basic: What are its storage and handling requirements?
Methodological Answer:
- Storage: Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling: Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which may degrade the boronic acid .
Q. Advanced: How does its reactivity compare to analogous boronic acids (e.g., 4-fluorophenylboronic acid)?
Methodological Answer:
The dimethylcarbamoyl group introduces steric hindrance and electronic effects:
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFXVKQLCHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660224 | |
Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-27-9 | |
Record name | B-[3-[(Dimethylamino)carbonyl]-4-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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